Ethyl 2-[(4-aminophenyl)thio]isonicotinate
Description
Ethyl 2-[(4-aminophenyl)thio]isonicotinate is a heteroaromatic ester featuring a pyridine core (isonicotinate) substituted with a thioether-linked 4-aminophenyl group. This compound combines the electronic effects of the pyridine ring with the nucleophilic and hydrogen-bonding capabilities of the aminophenylthio moiety.
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)sulfanylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKCOIVKSGUQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-aminophenyl)thio]isonicotinate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is a derivative of isonicotinic acid, characterized by the presence of a thioether linkage and an amino group. These structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioether linkage facilitates binding to active sites, potentially inhibiting enzymatic activity. This interaction is crucial in pathways related to cancer and inflammation, where enzyme inhibition can lead to decreased cell proliferation and increased apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related thioether compounds can inhibit thymidylate synthase (hTS), a key enzyme in DNA synthesis, leading to reduced tumor growth in various cancer models .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| This compound | TBD | Various (preliminary studies) | |
| Compound E7 | 7 | Pancreatic and ovarian cancer | |
| Compound C3 | 5.25 | Colon cancer |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. For example, thiourea derivatives are known for their antiviral and antibacterial effects, suggesting that this compound may possess comparable activities.
Case Studies
- Thymidylate Synthase Inhibition : A study highlighted the efficacy of small molecules that destabilize the hTS dimer, leading to enhanced proteasomal degradation of the enzyme. This mechanism was linked to reduced cancer cell viability in vitro and in vivo models .
- Antimicrobial Testing : Preliminary tests on related compounds showed promising results against bacterial strains such as E. coli and S. aureus, indicating potential for further exploration into the antimicrobial efficacy of this compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-[(4-aminophenyl)thio]isonicotinate has shown promise as an antimicrobial agent. Studies indicate that derivatives of isonicotinic acid possess significant antibacterial properties, particularly against Gram-positive bacteria. The thioether moiety enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy .
Anticancer Properties
Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies involving related isonicotinates have reported their ability to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on protein kinases, which play a crucial role in cell signaling and cancer progression. Inhibiting these enzymes could lead to therapeutic benefits in treating diseases characterized by dysregulated signaling pathways .
Agricultural Applications
Pesticidal Properties
this compound has been evaluated for its potential use as a pesticide. Research indicates that compounds with similar structures exhibit insecticidal activity against various pests. The thioether group may contribute to the compound's toxicity towards specific insect species, making it a candidate for developing eco-friendly pest control agents .
Herbicide Development
There is ongoing research into the herbicidal properties of isonicotinic acid derivatives. This compound has shown potential in inhibiting weed growth by disrupting photosynthetic processes in target plants, thereby offering a new avenue for herbicide formulation .
Materials Science
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research is being conducted on creating smart materials that respond to environmental stimuli using derivatives of this compound .
Nanotechnology Applications
In nanotechnology, this compound may serve as a precursor for creating nanomaterials with specific functionalities. Its ability to coordinate with metal ions makes it suitable for developing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Interaction with bacterial membranes |
| Anticancer Properties | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of protein kinases | |
| Agricultural | Pesticidal Properties | Toxicity towards insect pests |
| Herbicide Development | Disruption of photosynthesis | |
| Materials Science | Polymer Synthesis | Improved thermal stability |
| Nanotechnology Applications | Coordination with metal ions |
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various isonicotinic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new class of antibiotics . -
Cancer Cell Line Research
In a study focusing on the effects of isonicotinates on cancer cells, researchers found that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its utility in cancer treatment strategies . -
Pesticide Development Trials
Field trials conducted to assess the effectiveness of this compound as a pesticide revealed promising results against common agricultural pests such as aphids and beetles, indicating its viability as an eco-friendly alternative to conventional pesticides .
Comparison with Similar Compounds
Ethyl 2-((4-aminophenyl)thio)acetate
Structural Differences :
- Target Compound : Features an isonicotinate (pyridine-4-carboxylate) backbone.
- Analog: Ethyl 2-((4-aminophenyl)thio)acetate replaces the pyridine ring with a simple acetate group.
Synthesis: The acetate analog is synthesized via nucleophilic substitution between 4-aminobenzenethiol and chloroethylacetate in DMF with K₂CO₃ as a base, followed by flash chromatography purification . The absence of aromatic heterocycles in the acetate derivative likely simplifies reactivity compared to the pyridine-containing target compound.
Functional Implications :
Ethyl 2-(1-phenylethyl)isonicotinate
Structural Differences :
- Target Compound: Contains a 4-aminophenylthio substituent.
- Analog: Ethyl 2-(1-phenylethyl)isonicotinate features a phenylethyl group instead of the thioether-linked aminophenyl.
Synthesis :
This analog is synthesized via NaF-mediated coupling of ethylbenzene with ethyl isonicotinate (74) and ethyl 2-(bromomethyl)acrylate, achieving a 74% yield . The use of a bromomethyl acrylate reagent contrasts with the chloroethyl reagents used for acetate derivatives, suggesting that leaving-group efficiency (Br vs. Cl) and base selection (NaF vs. K₂CO₃) critically influence yield and pathway feasibility.
Bis{2-[(2-chloroethyl)thio]ethyl} Ether
Structural Differences :
- Target Compound : Aromatic pyridine core with a single thioether linkage.
- Analog: A non-aromatic ether with dual chlorinated thioethyl groups.
Properties and Applications :
This compound, registered under CAS 63918-89-8, is a scheduled chemical with applications in industrial or hazardous material contexts . Its structural dissimilarity highlights the diversity of thioether-containing compounds but underscores that electronic and steric profiles (e.g., aromaticity, halogenation) dictate functional roles.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Efficiency : Bromide leaving groups (e.g., in ) may offer higher yields compared to chloride-based reagents (), though solvent and base selection also play critical roles .
- Functional Group Diversity : Thioether linkages enable diverse reactivity (e.g., nucleophilic substitution, redox activity), but halogenation (as in ) or aromatic substitution dictates toxicity and application scope.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
